
3-Chlorobenzenesulfonyl chloride
Overview
Description
3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4Cl2O2S. It is a derivative of benzenesulfonyl chloride, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of benzenesulfonyl chloride. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of chlorobenzene followed by chlorination. The sulfonation step involves reacting chlorobenzene with sulfur trioxide or chlorosulfonic acid to form 3-chlorobenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorobenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chlorobenzenesulfinic acid using reducing agents like zinc dust and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a base like sodium hydroxide.
Reduction: Zinc dust and hydrochloric acid are commonly used for the reduction of this compound.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
3-Chlorobenzenesulfonic Acid: Formed from hydrolysis.
3-Chlorobenzenesulfinic Acid: Formed from reduction.
Scientific Research Applications
3-Chlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
3-Chlorobenzenesulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: Lacks the chlorine substituent and is less reactive towards nucleophiles.
4-Chlorobenzenesulfonyl chloride: Has the chlorine substituent at the fourth position, which can influence its reactivity and selectivity in certain reactions.
2-Chlorobenzenesulfonyl chloride: Has the chlorine substituent at the second position, which can lead to different steric and electronic effects compared to the third position.
Uniqueness: The position of the chlorine substituent in this compound makes it unique in terms of its reactivity and selectivity in chemical reactions. This can be advantageous in the synthesis of specific sulfonyl derivatives that require precise control over the reaction conditions and products formed .
Biological Activity
3-Chlorobenzenesulfonyl chloride (CAS Number: 2888-06-4) is a sulfonyl chloride compound that has garnered attention in various fields of chemical research due to its biological activity and utility as a synthetic intermediate. This article explores its biological properties, mechanisms of action, and applications in pharmaceutical chemistry.
- Molecular Formula : C₆H₄Cl₂O₂S
- Molecular Weight : 211.07 g/mol
- Boiling Point : 102–104 °C (at 1 mmHg)
- Melting Point : Approximately 21 °C
- Density : 1.499 g/cm³
This compound acts primarily as an electrophilic reagent, which can react with nucleophiles to form sulfonamide derivatives. This reactivity is essential for its application in synthesizing biologically active compounds. The sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating various nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including this compound, possess antimicrobial properties. A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .
Enzyme Inhibition
This compound has been utilized in the development of enzyme inhibitors. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The inhibition mechanism involves the formation of a covalent bond between the enzyme and the sulfonamide derivative, effectively blocking its activity .
Case Studies
-
Synthesis of LSD1 Inhibitors :
A study reported the use of this compound in synthesizing selective and reversible LSD1 inhibitors. The compound was reacted with thiazole derivatives to produce potent inhibitors, demonstrating its potential in cancer therapy . -
Antibacterial Activity :
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial efficacy, with certain derivatives showing promising results comparable to standard antibiotics .
Summary of Biological Activities
Safety and Handling
This compound is classified as hazardous:
- Causes serious eye damage
- Causes severe skin burns
- Signal Word : Danger
Proper safety measures must be taken when handling this compound, including wearing appropriate personal protective equipment (PPE) and following regulatory guidelines for chemical safety .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-chlorobenzenesulfonyl chloride in laboratory settings?
The synthesis typically involves sulfonation of chlorobenzene derivatives followed by chlorination. For example, sulfonation of 3-chlorotoluene with concentrated sulfuric acid yields the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride . Reaction conditions such as temperature (70–100°C) and stoichiometric ratios are critical for optimizing yield. Purification often involves recrystallization from non-polar solvents, as indicated by the reported melting point range (71–74°C) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic substitution patterns and sulfonyl chloride functionality.
- Infrared (IR) Spectroscopy : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch) .
- Melting Point Analysis : Used to assess purity (reported range: 71–74°C) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (225.09 g/mol) .
Q. What safety precautions are essential when handling this compound?
The compound is classified as a skin corrosion hazard (Category 1B). Researchers must use:
- Personal Protective Equipment (PPE) : N95 masks, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Q. How is this compound utilized in organic synthesis?
It serves as a sulfonating agent in the preparation of sulfonamides, sulfonate esters, and heterocyclic compounds. For instance, it reacts with amines to form sulfonamide derivatives, which are intermediates in drug discovery (e.g., antidiabetic agents targeting 11β-HSD1 enzymes) .
Q. What solvents and reaction conditions are optimal for its stability during storage?
Store in amber glass bottles under inert atmospheres (e.g., nitrogen) at 2–8°C. Avoid moisture, as hydrolysis can degrade the sulfonyl chloride group. Common solvents for reactions include dichloromethane (DCM) and tetrahydrofuran (THF) .
Advanced Research Questions
Q. How can reaction conditions be optimized for thiolation reactions using this compound?
In a study on oxindole thiolation, parameters such as catalyst choice (e.g., PPh₃), solvent (acetonitrile), and temperature (80°C) significantly impacted yield. For example, using 1.2 equivalents of sulfonyl chloride and 10 mol% tetrabutylammonium iodide (TBAI) increased product formation to >80% . Kinetic studies and in-situ monitoring (e.g., HPLC) are recommended to identify rate-limiting steps.
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions involving this compound?
The sulfonyl chloride group is a strong electron-withdrawing group, directing nucleophilic attack to the meta position relative to the chlorine substituent. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict reactivity patterns .
Q. How does structural modification of this compound influence its bioactivity in enzyme inhibition?
Substituents on the aromatic ring modulate binding affinity to targets like 11β-HSD1. For example, methyl groups at the 2-position (as in 3-chloro-2-methylbenzenesulfonyl chloride) enhance hydrophobic interactions with enzyme active sites, improving inhibitory potency . Structure-activity relationship (SAR) studies are critical for optimizing pharmacophores.
Q. What strategies resolve contradictions in reported synthetic yields across literature?
Discrepancies often arise from variations in reagent purity, reaction scale, or workup methods. Systematic reproducibility studies should control for:
- Catalyst Purity : Use freshly distilled PCl₅ to avoid hydrolysis.
- Quenching Protocols : Gradual addition of ice-water during workup to prevent exothermic side reactions .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Molecular docking and molecular dynamics simulations can predict binding modes with biological targets (e.g., 11β-HSD1). Additionally, quantum mechanical calculations (e.g., Fukui indices) identify electrophilic sites for functionalization, guiding synthetic routes .
Properties
IUPAC Name |
3-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWZUJVEXUHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183075 | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2888-06-4 | |
Record name | 3-Chlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2888-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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